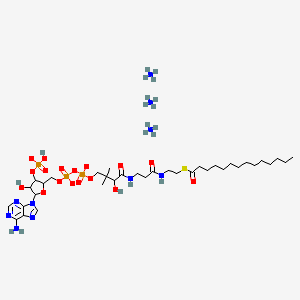
myristoyl Coenzyme A (ammonium salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myristoyl Coenzyme A (ammonium salt) is a derivative of myristic acid, a long-chain fatty acid, combined with coenzyme A. This compound plays a crucial role in lipid metabolism and protein modification processes, particularly in protein myristoylation, where it serves as a substrate for the enzyme N-myristoyl transferase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Myristoyl Coenzyme A (ammonium salt) can be synthesized through the reaction of myristic acid with coenzyme A in the presence of activating agents such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dimethylformamide under mild conditions .
Industrial Production Methods
Industrial production of myristoyl Coenzyme A (ammonium salt) involves the enzymatic synthesis using coenzyme A and myristic acid. The process is optimized for large-scale production by controlling parameters such as pH, temperature, and enzyme concentration to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Myristoyl Coenzyme A (ammonium salt) primarily undergoes acylation reactions, where the myristoyl group is transferred to other molecules. This compound does not typically undergo oxidation or reduction reactions due to its stable structure .
Common Reagents and Conditions
The acylation reactions involving myristoyl Coenzyme A (ammonium salt) often require the presence of enzymes like N-myristoyl transferase. The reactions are carried out under physiological conditions, including neutral pH and moderate temperatures .
Major Products Formed
The primary product formed from the acylation reactions of myristoyl Coenzyme A (ammonium salt) is myristoylated proteins, where the myristoyl group is covalently attached to the amino-terminal glycine residue of the target protein .
Scientific Research Applications
Myristoyl Coenzyme A (ammonium salt) has diverse applications in scientific research:
Mechanism of Action
Myristoyl Coenzyme A (ammonium salt) exerts its effects through the process of protein myristoylation. The enzyme N-myristoyl transferase catalyzes the transfer of the myristoyl group from myristoyl Coenzyme A to the amino-terminal glycine residue of target proteins. This modification influences the protein’s membrane association, stability, and interactions with other cellular components .
Comparison with Similar Compounds
Similar Compounds
Palmitoyl Coenzyme A: Another long-chain acyl Coenzyme A derivative, used in protein palmitoylation.
Stearoyl Coenzyme A: Involved in the synthesis of stearoylated proteins.
Lauryl Coenzyme A: Used in the study of laurylation processes.
Uniqueness
Myristoyl Coenzyme A (ammonium salt) is unique due to its specific role in myristoylation, a modification that occurs at the amino-terminal glycine residue of proteins. This specificity distinguishes it from other acyl Coenzyme A derivatives, which may target different residues or have different chain lengths .
Properties
Molecular Formula |
C35H71N10O17P3S |
|---|---|
Molecular Weight |
1029.0 g/mol |
IUPAC Name |
triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C35H62N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42;;;/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50);3*1H3 |
InChI Key |
DSAPDQDCGNIALG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![(S)-6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-amine hydrochloride](/img/structure/B12096010.png)
![[4,12-Diacetyloxy-1,15-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12096015.png)


![[6aS,(+)]-5,6,6a,7-Tetrahydro-1,2,9,10-tetramethoxy-4H-dibenzo[de,g]quinoline](/img/structure/B12096032.png)
